REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[Cl-].[Al+3].[Cl-].[Cl-].[Br:17]Br.Cl>ClCCCl.O>[Br:17][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2 |f:1.2.3.4|
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Name
|
|
Quantity
|
12.1 kg
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Type
|
reactant
|
Smiles
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FC=1C=C2C=CC(=NC2=CC1)C
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Name
|
|
Quantity
|
33 L
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Type
|
solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
15 kg
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
13.2 kg
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Type
|
reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
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ClCCCl
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Name
|
|
Quantity
|
8 kg
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
ice
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Quantity
|
31.75 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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41 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
75 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 70° C. for 23 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was purged with nitrogen
|
Type
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TEMPERATURE
|
Details
|
The reaction was maintained at 75° C. during the addition and for an additional 15 minutes
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Duration
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15 min
|
Type
|
ADDITION
|
Details
|
after the addition
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Type
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TEMPERATURE
|
Details
|
was then cooled to 10° C.
|
Type
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TEMPERATURE
|
Details
|
The mixture warmed to 50° C. during the addition
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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in reflux
|
Type
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CUSTOM
|
Details
|
the 1,2-dichloroethane was removed by azeotropic distillation
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Type
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TEMPERATURE
|
Details
|
The remaining aqueous solution was cooled to 60° C.
|
Type
|
ADDITION
|
Details
|
12 kg of 10% hydrochloric acid was added
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Type
|
ADDITION
|
Details
|
The solution was treated with Celite® (available from Johns-Manville Corp.)
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Type
|
FILTRATION
|
Details
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filtered
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Type
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TEMPERATURE
|
Details
|
The filtrate was cooled to 25° C.
|
Type
|
ADDITION
|
Details
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18 kg of 30% hydrochloric acid and 10.22 kg of zinc chloride were added
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Type
|
TEMPERATURE
|
Details
|
The resulting slurry was chilled to 5° C.
|
Type
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STIRRING
|
Details
|
to stir for several days
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
TEMPERATURE
|
Details
|
The slurry was chilled to 5° C.
|
Type
|
ADDITION
|
Details
|
22 kg of chilled ammonium hydroxide was added
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Type
|
ADDITION
|
Details
|
The resulting slurry (pH 10-11) was diluted with 25 gallons of water
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Type
|
CUSTOM
|
Details
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the solid was collected
|
Type
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WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
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dried in vacuo at 60° C.
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Type
|
CUSTOM
|
Details
|
to give crude 5-bromo-6-fluoro-2-methylquinoline (84.5% pure by gas chromatography analysis)
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized from hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=NC2=CC=C1F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |